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molecular formula C24H15N B1592743 Tris(4-ethynylphenyl)amine CAS No. 189178-09-4

Tris(4-ethynylphenyl)amine

Cat. No. B1592743
M. Wt: 317.4 g/mol
InChI Key: QGICIDGCKPUALM-UHFFFAOYSA-N
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Patent
US06682782B2

Procedure details

To a mixture of 180 ml of tetrahydrofuran (THF) and 240 ml of methanol were added 13.84 g (0.026 mol) of tri(4-trimethylsilylethynylphenyl)amine and 4.53 g (0.078 mol) of potassium fluoride. The reaction mixture was heated at 50° C. for 5 h, cooled down to room temperature, and solvent was removed under the reduced pressure. The residue was extracted with ether and the ether layer was washed with distilled water. The washed ether layer was concentrated to give crude product. The crude product was purified by column chromatography on silica gel by eluting with hexane to give 6.182 g (75%) of tri(4-ethynylphenyl)amine of which NMR spectrum was shown in FIG. 9 and mp was 115° C.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
tri(4-trimethylsilylethynylphenyl)amine
Quantity
13.84 g
Type
reactant
Reaction Step Two
Quantity
4.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.C[Si]([C:10]#[C:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]([C:31]2[CH:36]=[CH:35][C:34]([C:37]#[C:38][Si](C)(C)C)=[CH:33][CH:32]=2)[C:19]2[CH:24]=[CH:23][C:22]([C:25]#[C:26][Si](C)(C)C)=[CH:21][CH:20]=2)=[CH:14][CH:13]=1)(C)C.[F-].[K+]>CO>[C:25]([C:22]1[CH:21]=[CH:20][C:19]([N:18]([C:15]2[CH:14]=[CH:13][C:12]([C:11]#[CH:10])=[CH:17][CH:16]=2)[C:31]2[CH:36]=[CH:35][C:34]([C:37]#[CH:38])=[CH:33][CH:32]=2)=[CH:24][CH:23]=1)#[CH:26] |f:2.3|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Step Two
Name
tri(4-trimethylsilylethynylphenyl)amine
Quantity
13.84 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C#C[Si](C)(C)C)C1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
4.53 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed under the reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether
WASH
Type
WASH
Details
the ether layer was washed with distilled water
CONCENTRATION
Type
CONCENTRATION
Details
The washed ether layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
by eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)N(C1=CC=C(C=C1)C#C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 6.182 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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